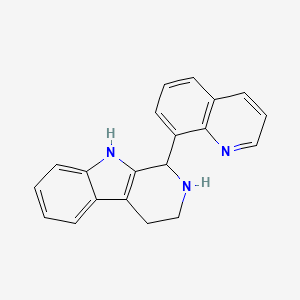
Komarovicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Komarovicine is an alkaloid isolated from the epigeal part of the plant Nitraria komarovii Iljin et Lava . It is a naturally occurring compound with a unique structure, established based on spectral and experimental results . This compound is part of a broader class of alkaloids derived from lysine metabolism, which are specific to the Nitraria genus .
Méthodes De Préparation
Komarovicine can be synthesized through a series of chemical reactions starting from simpler alkaloids isolated from Nitraria komarovii . The synthetic route involves dehydrogenation of specific bases using palladium black as a catalyst . Industrial production methods typically involve extraction from the plant material, followed by purification and crystallization . The plant is usually extracted using chloroform after being wetted with ammonia to optimize the yield of alkaloids .
Analyse Des Réactions Chimiques
Komarovicine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium tetrahydroborate for reduction and palladium black for dehydrogenation . Major products formed from these reactions include komarovine and komarovidine . The compound can also undergo aromatization processes to furnish other related alkaloids .
Applications De Recherche Scientifique
Komarovicine has several scientific research applications. In chemistry, it is used to study the biosynthesis and biomimetic synthesis of alkaloids . In biology, it has been shown to promote adiponectin production in human mesenchymal stem cells through partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ) . In medicine, its unique structure and biological activity make it a potential candidate for drug development . Industrially, this compound and its derivatives are studied for their potential use in various applications, including as bioactive compounds .
Mécanisme D'action
The mechanism of action of komarovicine involves its interaction with molecular targets such as PPARγ . By acting as a partial agonist, this compound promotes the production of adiponectin, a protein involved in regulating glucose levels and fatty acid breakdown . The pathways involved in its mechanism of action are still under investigation, but its effects on adiponectin production suggest potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Komarovicine is unique among alkaloids due to its specific structure and biological activity . Similar compounds include komarovine and komarovidine, which are also isolated from Nitraria komarovii . These compounds share similar biosynthetic pathways and structural characteristics but differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its ability to promote adiponectin production, which is not observed in the other related alkaloids .
Propriétés
IUPAC Name |
1-quinolin-8-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-9,11,19,22-23H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKAHOBCOBBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345841 |
Source


|
| Record name | 1-(8-Quinolinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85403-71-0 |
Source


|
| Record name | 1-(8-Quinolinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
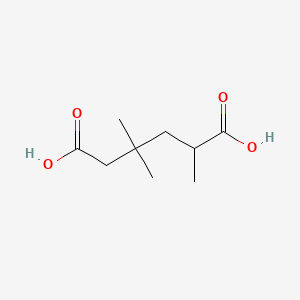
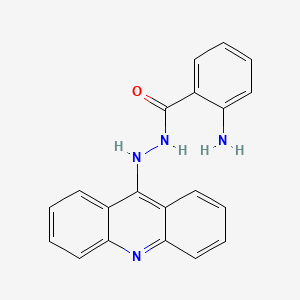

![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)

![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
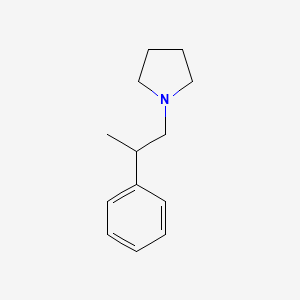

![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
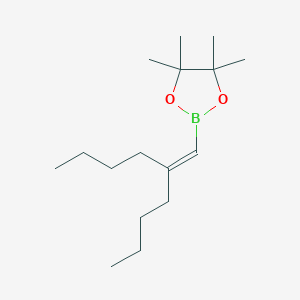
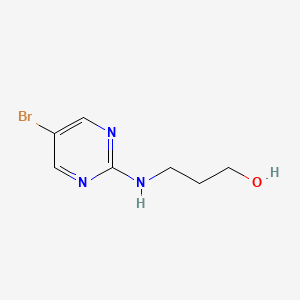
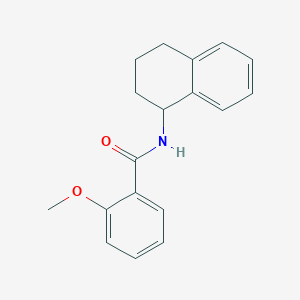
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
![2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B14152380.png)
